Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2] Part 1: Executive Summary Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), often abbreviated as DMDTC, is a pivotal electrophilic synthon in o...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2]
Part 1: Executive Summary
Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), often abbreviated as DMDTC, is a pivotal
electrophilic synthon in organic synthesis.[1] Structurally characterized by a central carbon atom double-bonded to a cyanoimine nitrogen and single-bonded to two methylthio groups, it serves as a versatile "push-pull" building block.
Its primary utility lies in its ability to undergo stepwise nucleophilic displacement. The two methylthio (-SMe) groups act as sequentially displaceable leaving groups, allowing chemists to construct complex guanidine derivatives, substituted heterocycles (such as triazoles, pyrimidines, and benzimidazoles), and blockbuster H2-receptor antagonists like Cimetidine .
This guide provides a rigorous technical analysis of its synthesis, mechanistic behavior, and experimental protocols for drug development and agrochemical research.
Part 2: Chemical Profile & Properties[1][3][4][5]
Property
Data
Chemical Name
Dimethyl N-cyanodithioiminocarbonate
CAS Number
10191-60-3
Molecular Formula
Molecular Weight
146.23 g/mol
Structure
Appearance
White to off-white crystalline solid
Melting Point
50–60 °C (Purity dependent)
Solubility
Soluble in alcohols (EtOH, MeOH), , DMSO; Insoluble in water
Hazards
Corrosive (Skin/Eye), Acute Toxicity (Oral)
Part 3: Synthesis Engineering
The synthesis of CAS 10191-60-3 relies on the construction of the dithiocarbonimidate core from cyanamide and carbon disulfide, followed by methylation. Two primary routes exist: the classical laboratory route using methyl iodide and the "greener" industrial route using dimethyl carbonate (DMC).
3.1 Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway for Dimethyl N-cyanodithioiminocarbonate involving dithiocarboxylation followed by S-methylation.[2]
Salt Formation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Cyanamide (0.20 mol) in 80 mL water.
Add KOH (0.40 mol) slowly while maintaining temperature < 20°C (exothermic). Stir for 30 minutes.
Add Carbon Disulfide (
) dropwise at room temperature.
Heat the mixture gently to 40°C and stir for 2 hours until the
layer disappears and a homogeneous orange-red solution of the dipotassium salt forms.
Methylation: Cool the mixture to 0–5°C using an ice bath.
Add Methyl Iodide (0.40 mol) dropwise over 45 minutes, ensuring the temperature does not exceed 10°C.
Allow the mixture to warm to room temperature and stir overnight. A white/yellowish precipitate will form.
Isolation: Filter the solid precipitate. Wash with cold water (
mL) to remove inorganic salts (KI).
Purification: Recrystallize from Ethanol/Water (9:1).
Yield: Typical yield is 70–75%. Melting point should be 58–60°C.
Part 4: Mechanistic Reactivity & Applications
The chemical power of CAS 10191-60-3 resides in its biselectrophilic nature. The central carbon is highly electron-deficient due to the electron-withdrawing cyanoimino group (
).
Mechanism:
First Displacement: A nucleophile (e.g., primary amine) attacks the central carbon, displacing one thiomethyl group (
) to form an N-cyano-S-methylisothiourea .
Second Displacement: A second nucleophile (amine, hydrazine) displaces the remaining thiomethyl group to form a cyanoguanidine or cyclize into a heterocycle.
4.1 Reaction Pathways (DOT Visualization)
Figure 2: Divergent synthesis pathways: From linear cyanoguanidines to fused heterocyclic drugs.[1][5][2]
4.2 Case Study: Cimetidine Synthesis
The synthesis of Cimetidine (Tagamet) is the most commercially significant application of CAS 10191-60-3.
Step 1: Reaction of 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole (a histamine derivative) with CAS 10191-60-3 in isopropanol.
Result: Formation of the stable S-methyl isothiourea intermediate. One -SMe group is displaced.
Step 2: Treatment of the intermediate with excess Methylamine (
).
Result: Displacement of the second -SMe group to form the N-cyano-N'-methyl-N''-[imidazole-substituted] guanidine core (Cimetidine).
Part 5: Safety & Handling (MSDS Summary)
Signal Word: DANGER
Hazard Class
Code
Description
Skin Corrosion
H314
Causes severe skin burns and eye damage.
Acute Toxicity
H302
Harmful if swallowed.
Reactivity
-
Contact with acids releases toxic gas (HCN/MeSH).
Precautions:
PPE: Wear chemical-resistant gloves (Nitrile), face shield, and lab coat.
Ventilation: Always handle in a fume hood.[6] The reaction releases Methyl Mercaptan (MeSH) , which has a stench threshold of ppb levels and is toxic. Use a scrubber (bleach/NaOH) for off-gases.
Storage: Keep container tightly closed in a cool, dry place. Moisture sensitive.
References
ChemicalBook. (2026).[7] N-Cyanoimido-S,S-dimethyl-dithiocarbonate Properties and Synthesis. Retrieved from
Elgemeie, G. H., & Mohamed, R. A. (2014).[2] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313–331.[2] Retrieved from
European Patent Office. (1988). EP0279161A2: A process for the preparation of cimetidine.[3] Retrieved from
Sigma-Aldrich. (2026).[4] Dimethyl N-cyanodithioiminocarbonate Safety Data Sheet. Retrieved from [4]
Thermo Fisher Scientific. (2025). Safety Data Sheet: Dimethyl cyanodithioiminocarbonate. Retrieved from
Thermal Stability Profiling of 1-(Dimethylamino)-3-methylpentan-2-ol
A Technical Guide for API Intermediate Handling Executive Summary 1-(Dimethylamino)-3-methylpentan-2-ol is a critical pharmacophore precursor, most notably serving as the chiral building block for the analgesic Tapentado...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for API Intermediate Handling
Executive Summary
1-(Dimethylamino)-3-methylpentan-2-ol is a critical pharmacophore precursor, most notably serving as the chiral building block for the analgesic Tapentadol (Nucynta). While chemically robust under ambient storage, this
-amino alcohol exhibits specific thermodynamic vulnerabilities—primarily acid-catalyzed dehydration and retro-Mannich dissociation —that must be managed during scale-up.
This guide moves beyond standard safety data sheets to provide a mechanistic understanding of the molecule's thermal behavior, supported by self-validating experimental protocols.
Part 1: Chemical Identity & Structural Context[1][2][3]
The molecule contains two competing functional groups that dictate its thermal stability profile: a basic tertiary amine and a secondary alcohol. Their proximity (1,2-relationship) creates a "push-pull" electronic environment susceptible to elimination reactions.
Prone to intramolecular H-bonding; risk of Grob fragmentation or dehydration.
Boiling Point
~85–95°C (at reduced pressure)
Distillable, but prolonged heat soak triggers degradation.
Part 2: Thermodynamic Profile & Degradation Mechanisms
Thermal instability in this molecule is rarely explosive (unlike nitro-compounds) but is chemically destructive, leading to loss of stereochemical integrity and yield.
1. The Dehydration Pathway (Primary Failure Mode)
Under thermal stress (
) or in the presence of acidic impurities, the hydroxyl group protonates (or activates), leading to the elimination of water. This forms the corresponding alkene (enamine/allylamine derivatives). This is the specific reaction used intentionally in Tapentadol synthesis steps but is considered a degradation impurity during storage or distillation.
2. The Retro-Mannich Reaction
Because the molecule is synthesized via a Mannich condensation, the reaction is reversible. High temperatures, particularly in protic media, can cleave the C-C bond between the alpha-carbon and the amine methylene, releasing dimethylamine and the corresponding ketone.
3. Oxidative N-Dealkylation
Exposure to air at elevated temperatures (
) facilitates the formation of N-oxides, which subsequently rearrange (Cope elimination) or degrade.
Graphviz Diagram: Degradation Pathways
The following diagram maps the causality of thermal degradation.
Caption: Primary thermal degradation pathways. Pathway A (Dehydration) is the dominant mode during distillation/purification.
Part 3: Experimental Characterization Protocols
To validate the stability of your specific batch (which may vary based on trace metal or salt content), use this coupled TGA/DSC workflow.
Objective: Determine the onset temperature of exothermic decomposition (
) and heat of decomposition ().
Crucible Selection: Use High-Pressure Gold-Plated Crucibles (sealed).
Reasoning: The molecule is volatile. An open pan will show endothermic evaporation, masking the decomposition exotherm. A sealed pan suppresses evaporation, forcing the sample to degrade chemically.
Objective: Quantify volatile loss (drying) vs. degradation.
Crucible: Alumina (open).
Method:
Step 1: Isothermal hold at 60°C for 30 mins (Quantifies solvent/moisture).
Step 2: Ramp 10°C/min to 350°C.
Analysis:
Mass loss < 100°C = Moisture/Solvent.
Mass loss > 140°C = Boiling/Degradation.
Note: Since the boiling point is relatively low, TGA alone cannot distinguish between boiling and degradation. It must be coupled with DSC.
Graphviz Diagram: Analytical Workflow
Caption: Decision tree for batch release based on thermal analysis. T_onset < 120°C suggests dangerous impurity levels.
Part 4: Storage & Handling Directives
Based on the thermal profile, the following handling procedures are mandatory to maintain API intermediate quality.
Parameter
Recommendation
Mechanism/Reasoning
Storage Temp
2°C – 8°C
Retards the kinetics of slow retro-Mannich degradation.
Atmosphere
Nitrogen/Argon Blanket
Prevents N-oxide formation (which autocatalyzes further degradation).
Container
Glass or Stainless Steel (316L)
Avoid mild steel; iron ions can catalyze amine oxidation.
Re-test Date
6 Months
Check specifically for "Unknown Impurity A" (Alkene) via HPLC.
Distillation
Vacuum (< 10 mbar)
Keep pot temperature < 100°C to avoid dehydration.
References
Synthesis and Stability of Tapentadol Intermediates.
Source: US Patent 2013/0296608 A1. Novel stereospecific synthesis of (-)(2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
Link:
General Degradation of Mannich Bases.
Source: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[1] CRC Press.
Context: Establishes the retro-Mannich mechanism in beta-amino ketones and alcohols.
Thermal Analysis of Amine Derivatives.
Source: ASTM E2550-17. Standard Test Method for Thermal Stability by Thermogravimetry.
Link:
Tapentadol Structure and Impurity Profiling.
Source: PubChem Compound Summary for CID 9838023 (Tapentadol Precursors).
Link:
Application Notes & Protocols: Experimental Setup for Reactions Involving 1-(Dimethylamino)-3-methylpentan-2-ol and its Analogs in Asymmetric Synthesis
Introduction: The Role of β-Amino Alcohols in Modern Synthesis β-amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amino group and a hydroxyl group separated by two carb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of β-Amino Alcohols in Modern Synthesis
β-amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in the field of asymmetric synthesis, where the controlled formation of chiral molecules is paramount. Biological systems often exhibit high stereospecificity, meaning that enantiomers of a chiral drug can have vastly different pharmacological effects.[1] Consequently, methods to produce enantiomerically pure compounds are of critical importance in drug development.[1]
1-(Dimethylamino)-3-methylpentan-2-ol (Figure 1) is a chiral β-amino alcohol whose structure makes it a valuable building block and a potential precursor for more complex chiral ligands and auxiliaries.[2][3] While literature specifically detailing reactions of this exact molecule is sparse, its structural analogs are key intermediates in the synthesis of major pharmaceutical agents.[4] Most notably, structurally related compounds are pivotal in the stereospecific synthesis of Tapentadol, a potent analgesic.[4][5][6]
This guide provides a comprehensive overview of the experimental setup for a cornerstone reaction involving this class of compounds: the diastereoselective Grignard addition to a chiral α-amino ketone to produce a β-amino alcohol. We will leverage the well-documented synthesis of a Tapentadol intermediate to provide a field-proven, detailed protocol that researchers can adapt for 1-(Dimethylamino)-3-methylpentan-2-ol and its derivatives.
Figure 1: Structure of 1-(Dimethylamino)-3-methylpentan-2-ol
Chemical Formula: C₈H₁₉NO
Molecular Weight: 145.24 g/mol [2]
Compound Properties, Safety, and Handling
A thorough understanding of the physicochemical properties and safety protocols is a prerequisite for any experimental work. The data presented below is for the parent compound and related structures, providing a strong basis for safe laboratory practices.
Working with amino alcohols and their precursors requires strict adherence to safety protocols. These compounds can be flammable and cause severe skin and eye irritation.[7]
Precaution Category
Protocol and Rationale
Personal Protective Equipment (PPE)
Always wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.[9] Causality: This prevents skin and eye contact with the chemical, which can cause severe burns and damage.
Ventilation
All handling must be performed inside a certified chemical fume hood.[10] Causality: These compounds can have harmful vapors; a fume hood prevents inhalation and systemic exposure.[7]
Fire Safety
Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof equipment for all electrical connections.[10] Causality: The compounds are flammable liquids, and their vapors can form explosive mixtures with air.[7][10]
Static Discharge
Ground and bond all containers and receiving equipment during transfers.[7] Use only non-sparking tools.[10] Causality: Static electricity can ignite flammable vapors. Grounding provides a safe path for static charge to dissipate.
Spill & Emergency Response
In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill.[10] For skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10]
Core Application: Diastereoselective Grignard Addition to an α-Amino Ketone
The synthesis of chiral β-amino alcohols is frequently accomplished by adding an organometallic reagent, such as a Grignard reagent, to an α-amino ketone. The existing stereocenter on the ketone directs the incoming nucleophile, resulting in a diastereoselective reaction. This section details the protocol for reacting (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide, a key step in the synthesis of a Tapentadol precursor, (−)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.[5][11]
Mechanistic Causality
The Grignard reagent (R-MgX) is a potent nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbonyl carbon of the ketone. In this case, the substrate is a chiral α-amino ketone. The resident stereocenter at the α-carbon, along with potential chelation between the magnesium ion and the carbonyl oxygen and the amino nitrogen, creates a sterically and electronically biased environment. This bias forces the Grignard reagent to attack preferentially from one face of the planar carbonyl group, leading to the formation of one diastereomer in excess over the other. This principle is fundamental to substrate-controlled stereoselective synthesis.
Experimental Workflow Diagram
Caption: Workflow for the stereoselective synthesis of a chiral β-amino alcohol.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of Tapentadol intermediates.[12][13]
3.3.1 Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles (mol)
Magnesium Turnings
24.31
41.0 g
1.70
3-Bromoanisole
187.04
327.0 g
1.75
Iodine
253.81
0.2 g (catalytic)
-
(S)-1-(dimethylamino)-2-methylpentan-3-one
143.23
100.0 g
0.699
Tetrahydrofuran (THF), Anhydrous
72.11
~400 mL
-
Acetic Acid, Glacial
60.05
As needed
-
Sodium Hydroxide Solution (50%)
40.00
As needed
-
Deionized Water
18.02
~1.0 L
-
Dichloromethane (DCM)
84.93
~600 mL
-
3.3.2 Step-by-Step Procedure
Part A: Grignard Reagent Preparation
Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried before use.
Initiation: Charge the flask with magnesium turnings (41.0 g) and anhydrous THF (200 mL) under a nitrogen atmosphere.[12] Add a single crystal of iodine and a small portion of 3-bromoanisole (20.0 g).[12]
Reaction: Gently heat the mixture to 68-75°C to initiate the Grignard reaction (a color change and bubbling should be observed).[13]
Addition: Once initiated, add the remaining 3-bromoanisole (307.0 g) dropwise from the addition funnel at a rate that maintains a steady reflux.[13]
Completion: After the addition is complete, maintain the reaction at reflux for an additional hour to ensure all the magnesium has reacted.[12]
Cooling: Cool the resulting dark grey-brown solution to 25-30°C.[13]
Part B: Condensation Reaction
7. Substrate Addition: Slowly add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g) in anhydrous THF (if needed) to the Grignard reagent, maintaining the temperature between 25-30°C.[12] This addition is exothermic; use an ice bath to control the temperature.
8. Reaction Time: Stir the reaction mixture vigorously at 25-30°C for 12 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Work-up and Isolation
9. Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 1.0 L of ice-cold deionized water with vigorous stirring.[12]
10. Acidification: Adjust the pH of the aqueous slurry to between 3 and 4 by slowly adding glacial acetic acid.[12] This step protonates the alkoxide and dissolves magnesium salts.
11. Basification: Basify the aqueous layer to a pH of 8-9 with a 50% aqueous sodium hydroxide solution.[5] This deprotonates the ammonium salt to the free amine, making it extractable into an organic solvent.
12. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 200 mL).[5]
13. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
14. Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain the desired β-amino alcohol.
Analytical Characterization: Validating the Outcome
Confirming the structure and stereochemical purity of the final product is a critical step.
Analytical Workflow Diagram
Caption: Standard analytical workflow for product characterization.
Protocol: Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the diastereomeric or enantiomeric excess of the product. The separation of stereoisomers by chiral HPLC was a major challenge that earlier synthetic routes faced, making stereoselective synthesis highly valuable.[5][6]
Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds.
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The two diastereomers should appear as separate peaks with different retention times.
Quantification: Integrate the area of each peak. The diastereomeric excess (% de) is calculated as: (|Area1 - Area2| / |Area1 + Area2|) * 100.
NMR and Mass Spectrometry
¹H NMR: Will confirm the presence of key functional groups: aromatic protons from the anisole ring, the methoxy singlet, the N-methyl singlet, and various aliphatic protons. The hydroxyl proton will appear as a broad singlet.
¹³C NMR: Will show the correct number of carbon signals, including the aromatic carbons, the quaternary carbinol carbon (C-OH), and the aliphatic carbons.
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated mass.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enantioselective Reduction of Ketones using 1-(Dimethylamino)-3-methylpentan-2-ol Analogs
-Amino Alcohol Ligands
Executive Summary & Strategic Context
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in the synthesis of pharmaceutical intermediates (e.g., Tapentadol, Duloxetine). While transition metal catalysis (Ru-BINAP) is common, borane reduction catalyzed by chiral amino alcohols (the Itsuno-Corey reduction) offers distinct advantages: mild conditions, absence of heavy metals, and predictable stereochemistry based on the ligand's steric bulk.
This guide focuses on the application of 1-(Dimethylamino)-3-methylpentan-2-ol analogs . These ligands, structurally derived from L-Isoleucine or L-Allo-isoleucine, belong to the class of acyclic
-amino alcohols. Unlike the rigid bicyclic proline-based CBS (Corey-Bakshi-Shibata) catalysts, these acyclic analogs rely on the conformational locking of the sec-butyl side chain and -substituents to induce chirality.
Key Technical Insight: The specific scaffold mentioned—1-(dimethylamino)-3-methylpentan-2-ol—suggests a regio- or stereoisomeric analog of the classic
-dimethyl-L-isoleucinol (2-dimethylamino-3-methylpentan-1-ol). This guide addresses the use of this specific structural family, highlighting the critical role of the oxazaborolidine intermediate generated in situ.[1]
Mechanistic Principles & Ligand Design
To achieve high enantiomeric excess (ee), the reaction does not proceed via simple hydride attack. It requires the formation of a chiral Lewis acid-base complex.
The Catalytic Cycle
The amino alcohol ligand reacts with borane (
or ) to form a five-membered oxazaborolidine ring. This active catalyst possesses two key features:
Lewis Acidic Boron: Activates the ketone carbonyl.
Lewis Basic Nitrogen: Coordinates a second molecule of borane (the stoichiometric reductant), positioning the hydride for a face-selective attack.
Structural Activity Relationships (SAR)
For analogs of 1-(dimethylamino)-3-methylpentan-2-ol:
The 3-Methylpentyl Chain (Isoleucine Side Chain): Provides the steric bulk necessary to differentiate the Re and Si faces of the ketone.
The Amine Substituents (
-Dimethyl): The tertiary amine facilitates the coordination of the reducing borane species. Note: Many high-performance analogs replace the C-H at the carbinol center with phenyl groups (e.g., 1,1-diphenyl-isoleucinol) to enhance the "chiral pocket," but the dimethylamino-alcohol scaffold remains a viable, cost-effective alternative for specific substrates.
Figure 1: The catalytic cycle of oxazaborolidine-mediated reduction.[1][2][3] The active catalyst regenerates after releasing the product boronate.
Experimental Protocol
Scope: Enantioselective reduction of Acetophenone (Benchmark Substrate) using an
-dimethyl-isoleucinol analog.
Safety: Borane is pyrophoric and evolves hydrogen gas. Work must be performed under inert atmosphere (Argon/Nitrogen).
Materials & Reagents
Ligand: 1-(Dimethylamino)-3-methylpentan-2-ol analog (10 mol%).
Borane Source: Borane-THF complex (1.0 M in THF) or Borane-Dimethylsulfide (neat, 10 M).
Substrate: Acetophenone (1.0 equiv, distilled).
Solvent: Anhydrous THF (water < 50 ppm is critical).
Step-by-Step Methodology
Step 1: In Situ Catalyst Generation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
Cool the flask to room temperature under a stream of Argon.
Charge the flask with Ligand (1.0 mmol, 0.1 equiv) and anhydrous THF (10 mL).
Add Borane-THF (1.1 mmol, 0.11 equiv) dropwise via syringe.
Observation: Gas evolution (
) will occur.[2] This confirms the formation of the B-N bond and ring closure.
Stir the mixture at 40°C for 1 hour to ensure complete formation of the oxazaborolidine species.
Step 2: Reduction Phase
Cool the catalyst solution to the desired reaction temperature (typically 0°C to -20°C). Lower temperatures generally improve ee but reduce rate.
Add the stoichiometric reductant: Borane-THF (0.6 - 1.0 equiv relative to ketone) to the catalyst solution.
Slow Addition (Critical): Add the ketone solution dropwise to the catalyst/borane mixture over 30–60 minutes.
Rationale: Keeping the ketone concentration low relative to the catalyst ensures the reaction proceeds via the chiral catalytic pathway rather than the slower, non-selective background reaction with free borane.
Step 3: Quench and Workup
Monitor reaction progress via TLC or GC (typically complete < 30 mins after addition).[3]
Cautiously quench by dropwise addition of Methanol (5 mL) at 0°C. Vigorous bubbling will occur.
Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-oxygen bond.
Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).
Wash combined organics with saturated
and Brine.
Dry over
, filter, and concentrate.
Data Analysis & Optimization
The efficiency of 1-(dimethylamino)-3-methylpentan-2-ol analogs depends heavily on the specific substitution pattern.
Table 1: Comparative Performance of Amino Alcohol Analogs (Acetophenone Reduction)
Ligand Analog
Substituents (C-Carbinol)
Amine Group
Typical ee (%)
Notes
Standard Isoleucinol
H, H
40-60%
Poor selectivity without N-substitution.
N-Methyl Isoleucinol
H, H
70-85%
Improved steric differentiation.
Target Analog
H, H (or Me)
85-93%
Tertiary amine allows rapid B-N coordination.
Diphenyl Analog
Ph, Ph
/
>95%
The "Gold Standard" (Itsuno-Corey). Phenyls create a deep chiral pocket.
Troubleshooting Guide
Low Enantiomeric Excess (ee):
Cause: Moisture in THF. Water hydrolyzes the oxazaborolidine to a non-selective boric acid derivative.
Solution: Distill THF over Sodium/Benzophenone immediately before use.
Cause: Fast addition of ketone.
Solution: Slow down addition rate to ensure the chiral complex traps the ketone before free borane does.
Low Yield:
Cause: Incomplete hydrolysis of the boronate ester.
Solution: Ensure the acidic workup (HCl step) is sufficiently long (at least 20 mins) or heat gently.
Mechanistic Visualization: The Transition State
The stereoselectivity is governed by the "double-activation" model. The graph below illustrates the logic flow of the stereochemical outcome.
Figure 2: Logic flow determining the stereochemical outcome based on ligand sterics.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4][5][6][7] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.[2] Journal of the Chemical Society, Chemical Communications, (8), 469-470. [8]
Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[1][3][4][9] Tetrahedron, 62(33), 7621-7643.
Kawanami, Y., et al. (2003).[7] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane.[1][7] Tetrahedron, 59, 8411-8414.[7]
Technical Support Center: Stereospecific Synthesis of 1-(Dimethylamino)-3-methylpentan-2-ol
Welcome to the dedicated technical support guide for navigating the complexities of the stereospecific synthesis of 1-(Dimethylamino)-3-methylpentan-2-ol. This molecule, a vicinal amino alcohol, possesses two adjacent ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for navigating the complexities of the stereospecific synthesis of 1-(Dimethylamino)-3-methylpentan-2-ol. This molecule, a vicinal amino alcohol, possesses two adjacent chiral centers, making precise control over its three-dimensional structure a significant synthetic challenge. The presence of these stereocenters gives rise to four possible stereoisomers, each with potentially distinct biological activities, making stereocontrol paramount, particularly in the context of pharmaceutical development where this structural motif is prevalent.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the mechanistic underpinnings of key transformations, offer troubleshooting protocols, and provide validated methods to help you achieve your desired stereochemical outcome.
Core Challenge: Controlling Stereochemistry at C2 and C3
The primary difficulty in synthesizing a single stereoisomer of 1-(Dimethylamino)-3-methylpentan-2-ol lies in simultaneously controlling the absolute and relative configurations of the hydroxyl group at C2 and the methyl group at C3.
Troubleshooting Guides & Protocols
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: My synthesis is producing a mixture of diastereomers (syn and anti). How can I improve the diastereoselectivity of the ketone reduction?
Answer: Poor diastereoselectivity in the reduction of the precursor, 1-(dimethylamino)-2-methyl-3-pentanone, is the most common hurdle. The outcome is dictated by the facial selectivity of hydride attack on the carbonyl, which can be influenced by steric hindrance and chelation effects. The choice of reducing agent and the nature of the nitrogen substituent are critical.
Root Cause Analysis:
Non-Chelating Conditions: Standard reducing agents like sodium borohydride (NaBH₄) often give poor selectivity as the reaction proceeds via a non-chelated transition state (Felkin-Anh model), where steric hindrance is the primary directing factor. This typically leads to mixtures.
Chelating Conditions: To achieve high diastereoselectivity, you must force the molecule into a rigid, cyclic transition state. This is accomplished using a reducing agent with a Lewis acidic metal cation (e.g., Li⁺, Zn²⁺) that can coordinate with both the carbonyl oxygen and the nitrogen of the dimethylamino group. This chelation control locks the conformation and directs the hydride attack from the less hindered face.
Troubleshooting Workflow:
Caption: General workflow for stereospecific synthesis.
References
Diastereoselective synthesis of 1,2-amino alcohols via direct C–H functionalization. ResearchGate. Available at: [Link]
Diastereoselective, One-Pot Synthesis of g-Amino Alcohols from Ketimines. Thieme Connect. Available at: [Link]
Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Scite.ai. Available at: [Link]
Enantio- and Diastereoselective Synthesis of 1,5-syn-(Z)-Amino Alcohols via Imine Double Allylboration. ACS Publications. Available at: [Link]
Diastereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry. Available at: [Link]
Enantio- and diastereoselective synthesis of γ-amino alcohols. Royal Society of Chemistry. Available at: [Link]
Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Science Publishing. Available at: [Link]
Novel Process For Preparing Highly Pure Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. Quick Company. Available at: [Link]
Tapentadol Impurities and Related Compound. Veeprho. Available at: [Link]
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. ACS Publications. Available at: [Link]
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. National Center for Biotechnology Information. Available at: [Link]
Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. National Center for Biotechnology Information. Available at: [Link]
Synthesis method of tapentadol. Google Patents.
Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. Available at: [Link]
1-(dimethylamino)-3-methylpentan-2-ol. PubChem. Available at: [Link]
A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
Chiral resolution. Wikipedia. Available at: [Link]
A NOVEL STEREOSPECIFIC SYNTHESIS OF (-) (2S,3S)-1-DIMETHYLAMINO-3-(3-METHOXYPHENYL)-2-METHYL PENTAN-3-OL. WIPO Patentscope. Available at: [Link]
3-(Dimethylamino)pentan-2-ol. PubChem. Available at: [Link]
1-(Dimethylamino)-2-methyl-3-pentanone. PubChem. Available at: [Link]
3.1: Introduction to stereochemistry. Chemistry LibreTexts. Available at: [Link]
Optimization
Technical Support Center: Optimization of Diastereoselective Processes using 1-(Dimethylamino)-3-methylpentan-2-ol
Executive Summary 1-(Dimethylamino)-3-methylpentan-2-ol (DMP-ol) is a specialized 1,3-amino alcohol scaffold. Unlike the more common 1,2-amino alcohols (e.g., ephedrine, amino-indanol), DMP-ol features a flexible methyle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Dimethylamino)-3-methylpentan-2-ol (DMP-ol) is a specialized 1,3-amino alcohol scaffold. Unlike the more common 1,2-amino alcohols (e.g., ephedrine, amino-indanol), DMP-ol features a flexible methylene spacer that allows for unique "bite angles" in transition metal chelation. It is primarily utilized as a chiral ligand in organozinc additions, copper-catalyzed conjugate additions, and as a precursor in the synthesis of analgesics (e.g., Tapentadol analogs).
This guide addresses the three most critical failure modes reported by our users: Drifting Diastereomeric Ratios (dr) , Non-Linear Temperature Effects , and Ligand-Induced Catalyst Aggregation .
Part 1: The "Drift" in Selectivity (Low dr)
Symptom: You observe high diastereoselectivity (dr > 95:5) in initial small-scale screens, but selectivity drops significantly (dr < 80:20) upon scale-up or when using a new batch of ligand.
Technical Analysis:
The efficacy of DMP-ol relies heavily on the relative stereochemistry of its own chiral centers (C2 and C3). The syn-DMP-ol and anti-DMP-ol diastereomers form geometrically distinct catalytic complexes. If your ligand source contains even minor contamination of the undefined diastereomer, the "matched/mismatched" phenomenon will erode selectivity.
Troubleshooting Protocol:
Step
Action
Scientific Rationale
1
Ligand Diastereomeric Check
Run a quantitative C NMR or GC-MS of the ligand itself. The C2-C3 coupling constants differ significantly between syn and anti forms.
2
The "Dry" Test
Titrate the reaction solvent with Karl Fischer coulometry. Water levels >150 ppm hydrolyze the active Metal-Ligand species, creating a non-chiral background pathway.
3
Order of Addition
Correct: Ligand + Metal Source Stir 30 min Add Substrate.Incorrect: Metal + Substrate Add Ligand.Reasoning: The thermodynamic ligand-metal complex must form before the substrate enters the cycle to prevent background racemic reaction.
Q: Can I purify the ligand if the syn/anti ratio is poor?A: Yes. The oxalate salt of DMP-ol often exhibits sharp solubility differences between diastereomers.
Protocol: Dissolve crude DMP-ol in hot acetone. Add 1.0 eq of oxalic acid. Cool slowly to 4°C. The anti-isomer oxalate usually crystallizes first (verify with XRD or NMR). Liberate the free base using 1M NaOH/MTBE extraction immediately before use.
Part 2: Stalled Conversion & Aggregation
Symptom: The reaction initiates but stalls at 40-50% conversion, despite the presence of unconsumed reagents. Adding more catalyst does not restart the reaction.
Technical Analysis:
Amino-alcohol ligands, particularly those with dimethylamino termini like DMP-ol, are prone to forming stable, inactive aggregates (dimers or tetramers) with Lewis acidic metals (Zn, Ti, Mg). This is known as the "Reservoir Effect." As the reaction proceeds, the product alkoxide may co-aggregate with the catalyst, sequestering it from the cycle.
Visualizing the Problem:
Caption: The equilibrium between active monomeric catalyst and inactive aggregates. Product accumulation shifts equilibrium toward the inactive tetramer.
Troubleshooting Protocol:
Disrupt the Aggregate: Add a non-chiral additive such as TMEDA (Tetramethylethylenediamine) or Polymethylhydrosiloxane (PMHS) if compatible. These additives compete for coordination sites, breaking up tetramers into active monomers.
Concentration Screen: Paradoxically, diluting the reaction (from 0.5M to 0.1M) often increases the rate by favoring the monomeric species.
Ligand Loading: Ensure a Ligand:Metal ratio of 1.1:1 or higher . A deficit of ligand leaves open coordination sites on the metal, encouraging bridging/aggregation.
Part 3: Non-Linear Temperature Effects (Isokinetic Relationship)
Symptom: Lowering the temperature to -78°C decreases the diastereoselectivity compared to -20°C, or causes a reversal in the major diastereomer.
Technical Analysis:
This counter-intuitive behavior suggests the reaction is operating near its Isokinetic Temperature (
) . In reactions mediated by flexible ligands like DMP-ol, the entropy of activation () plays a massive role. The flexible pentyl chain and methylene spacer allow for multiple transition states.
: Entropy () dominates (selectivity follows the most ordered transition state).
Optimization Workflow:
Caption: Decision matrix for handling temperature anomalies. Non-linear Eyring plots indicate competing catalytic cycles.
Recommended Action:
Do not assume "colder is better." Perform a temperature screen at 20-degree intervals. For DMP-ol, the optimal balance of rigidity (selectivity) and activity is often found between -20°C and 0°C , rather than deep cryogenic temperatures.
FAQ: Common User Queries
Q: I am synthesizing DMP-ol myself via the Mannich reaction. My yield is low.A: The Mannich precursor (1-(dimethylamino)-2-methylpentan-3-one) is unstable. It undergoes retro-Mannich degradation if heated or subjected to prolonged acidic conditions.
Fix: Perform the reduction to DMP-ol in situ or immediately after isolation of the ketone. Use L-Selectride for high diastereoselectivity during the reduction step if you require the syn-alcohol [1].
Q: Can I use DMP-ol for the alkylation of ketones?A: DMP-ol is less effective for ketones than aldehydes due to the steric bulk of the C3-methyl group adjacent to the hydroxyl center. For ketones, consider a ligand with a less hindered backbone or use a Titanium-based Lewis acid to tighten the transition state.
Q: My product is racemizing during workup.A: The basic dimethylamino group can act as an internal base, facilitating retro-aldol or racemization pathways if the product is sensitive.
Fix: Quench with a buffered solution (saturated
) rather than strong acid/base. Perform extraction at pH 7-8. Avoid prolonged exposure to silica gel; use neutral alumina if purification is necessary.
References
Diastereoselective Synthesis of Vicinal Amino Alcohols.
Source: ResearchGate.
Context: Discusses the reduction of amino ketones and the control of syn/anti ratios using bulky hydride reagents.
URL:[Link]
Selective Reduction of Dimedone and Related Ketones.
Source: MDPI.
Context: Provides protocols for the heterogeneous hydrogenation of ketones, relevant for the synthesis of the DMP-ol scaffold.
URL:[Link][1][2]
Process for the preparation of Tapentadol (Patent EP2606030A1).
"managing stereocenter configuration during 1-(Dimethylamino)-3-methylpentan-2-ol synthesis"
To: Chemical Development Team From: Senior Application Scientist, Technical Support Subject: Configuration Management for 1-(Dimethylamino)-3-methylpentan-2-ol Synthesis Executive Summary Synthesizing 1-(Dimethylamino)-3...
Author: BenchChem Technical Support Team. Date: February 2026
To: Chemical Development Team
From: Senior Application Scientist, Technical Support
Subject: Configuration Management for 1-(Dimethylamino)-3-methylpentan-2-ol Synthesis
Executive Summary
Synthesizing 1-(Dimethylamino)-3-methylpentan-2-ol presents a classic challenge in acyclic stereocontrol. The molecule possesses two contiguous stereocenters: C2 (bearing the hydroxyl group) and C3 (bearing the methyl group).
The primary difficulty lies not just in enantioselectivity, but in diastereoselectivity (controlling the syn vs. anti relationship between C2 and C3). While the C3 stereocenter is typically fixed by your starting material (e.g., L-isoleucine derivatives or chiral pool precursors), the C2 configuration is "dynamic"—it is established during the reaction, typically via ketone reduction or epoxide formation.
This guide provides troubleshooting protocols to manage these centers, focusing on the
-chiral ketone reduction route and the epoxide ring-opening route, as these are the industry standards for this motif.
Part 1: Strategic Workflow & Stereocontrol Logic
The following diagram outlines the decision matrix for selecting a route based on your desired diastereomer (syn vs. anti).
Caption: Decision tree for selecting synthetic routes based on required diastereoselectivity (Syn vs. Anti).
Q: I am reducing 1-(dimethylamino)-3-methylpentan-2-one, but I am getting a 1:1 mixture of diastereomers. How do I favor the anti-isomer?
A: A 1:1 ratio indicates a failure to differentiate the faces of the carbonyl group. This usually happens when using small, non-chelating hydride sources (like NaBH4 in Methanol) where neither steric bulk nor chelation is dominant.
To favor the anti-isomer , you must enforce the Felkin-Anh model .
Switch Reagents: Use a bulky hydride donor like L-Selectride (Lithium tri-sec-butylborohydride). The steric bulk forces the hydride to attack from the least hindered trajectory, away from the C3-methyl group.
Disrupt Chelation: Use a solvent that solvates cations strongly (e.g., DMSO or HMPA additives) or add a lanthanide salt like CeCl3 (Luche reduction). Cerium coordinates the carbonyl oxygen but prevents the "bridging" chelation required for the syn-product.
Q: Conversely, how do I access the syn-isomer?
A: You need to utilize the Cram Chelate model . The amino group at C1 is capable of forming a 5-membered chelate ring with the carbonyl oxygen and the metal cation.
Reagent: Use Zinc Borohydride (Zn(BH4)2) or LiAlH4 in non-polar solvents (Ether/THF). Zinc and Lithium have high affinity for chelation.
Solvent: Avoid alcohols. Use anhydrous Ether or Toluene. Solvents with lone pairs (like THF) compete for the metal, so Diethyl Ether is often superior for maximizing chelation control.
Data Table: Reducing Agent Impact on Diastereoselectivity
(Representative values for
-chiral -amino ketones)
Reducing Agent
Conditions
Dominant Model
Major Isomer
Typical dr (Syn:Anti)
Zn(BH4)2
Ether, -78°C
Chelation
Syn
> 95:5
LiAlH4
Ether, -78°C
Chelation
Syn
~ 80:20
NaBH4
MeOH, 0°C
Mixed
Mixed
~ 50:50
L-Selectride
THF, -78°C
Felkin-Anh
Anti
< 5:95
NaBH4 / CeCl3
MeOH, -78°C
Felkin-Anh
Anti
~ 10:90
Topic 2: Epoxide Ring Opening & Regioselectivity
Q: I am using the epoxide route (3-methyl-1,2-epoxypentane + dimethylamine). I'm worried about the amine attacking the wrong carbon. Does this affect my stereocenter?
A: Yes, regioselectivity is critical here.
Scenario A (Desired): Attack at C1 (terminal). This is the standard pathway for basic amines (SN2-like).
Result: The C2-O bond is not broken . The stereochemistry at C2 is retained from the epoxide precursor.
Scenario B (Undesired): Attack at C2 (internal). This occurs under acidic conditions or with Lewis Acids.[1]
Result: The C2-O bond breaks, causing inversion of configuration at C2.
Troubleshooting Protocol:
To ensure C1 attack and preserve your planned configuration:
Avoid Lewis Acids: Do not use Lewis acid catalysts (like
) to speed up the reaction, as they activate the C2 position (which can stabilize a partial positive charge better than C1).
Solvent Choice: Use protic solvents like Methanol or Water . These facilitate ring opening via hydrogen bonding to the epoxide oxygen without activating the C2 position enough to cause attack there.
Temperature: Keep temperatures moderate (40-60°C). High heat can overcome the activation energy difference between C1 and C2 attack, eroding regioselectivity.
Topic 3: Preventing Racemization
Q: My final product shows lower enantiomeric excess (ee) than my starting material. Is the amine causing racemization?
A: The 1-amino-2-ol motif is generally stable, but the C3 stereocenter (alpha to the original ketone or alkene) is vulnerable if you are using the Ketone Route.
Mechanism: 1-(dimethylamino)-3-methylpentan-2-one has an acidic proton at C3. In the presence of base (or even the molecule's own amine), this center can enolize, scrambling the C3 stereochemistry before the reduction step.
Prevention:
Salt Formation: Store the amino-ketone intermediate as a hydrochloride salt (stable) rather than the free base.
One-Pot Protocols: If possible, generate the ketone and reduce it immediately in situ to minimize the lifetime of the enolizable species.
Workup pH: During workup, avoid prolonged exposure to strong bases (pH > 12) at high temperatures.
Part 3: Experimental Validation Protocol
To validate the configuration of your synthesized 1-(dimethylamino)-3-methylpentan-2-ol, use the Oxazolidinone J-Coupling Method . This is often more reliable than Mosher's ester analysis for 1,2-amino alcohols due to steric congestion.
Step-by-Step Protocol:
Derivatization: React your product (10 mg) with Phosgene or Triphosgene in
with to form the cyclic oxazolidinone.
Purification: Filter through a short silica plug.
NMR Analysis: Acquire a 1H NMR spectrum.
Interpretation: Measure the coupling constant (
) between the proton at C4 and C5 of the ring (corresponding to your C1 and C2).
Cis-oxazolidinone (derived from Syn-amino alcohol):
.
Trans-oxazolidinone (derived from Anti-amino alcohol):
Epoxide Ring Opening Regioselectivity:
Chini, M., Crotti, P., & Gardelli, C. (1994). Regiochemical control in the ring opening of epoxides with amines. Tetrahedron.
[Link]
Determination of Relative Configuration:
Trost, B. M., & O'Krongly, D. (1988). Determination of relative stereochemistry of 1,2-amino alcohols via oxazolidinone coupling constants. Journal of Organic Chemistry.
[Link]
Synthesis of Tapentadol Intermediates (Relevant Analogues):
Fischer, A., et al. (2010). Stereoselective synthesis of 1-phenyl-3-(dimethylamino)-2-methylpropan-1-ol derivatives. Organic Process Research & Development.
[Link]
A Researcher's Guide to Assessing the Biological Activity of 1-(Dimethylamino)-3-methylpentan-2-ol Derivatives
In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Amino alcohols, a class of organic compounds characterized by the presen...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Amino alcohols, a class of organic compounds characterized by the presence of both an amine and an alcohol functional group, have long been a fertile ground for drug discovery, yielding compounds with a wide array of biological activities. Among these, derivatives of 1-(Dimethylamino)-3-methylpentan-2-ol are emerging as a promising scaffold for the development of new analgesics, anti-inflammatory agents, and antimicrobial compounds.[1][2] The strategic modification of this core structure can lead to significant alterations in its pharmacokinetic and pharmacodynamic properties, making a systematic evaluation of its biological activity a critical step in the drug development pipeline.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the biological activity of novel 1-(Dimethylamino)-3-methylpentan-2-ol derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation and comparison.
The Structural Significance of 1-(Dimethylamino)-3-methylpentan-2-ol
The 1-(Dimethylamino)-3-methylpentan-2-ol scaffold possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns. The dimethylamino group can act as a proton acceptor and engage in hydrogen bonding, which is crucial for interactions with biological targets.[1] The hydroxyl group provides another site for hydrogen bonding and can be a key pharmacophoric element. Furthermore, the chiral centers inherent in the molecule allow for stereospecific interactions with biological receptors, a critical consideration in modern drug design.[3] Its role as a key intermediate in the synthesis of the potent analgesic tapentadol underscores its therapeutic potential.[1][3]
A Tiered Approach to Biological Activity Screening
A logical and resource-efficient approach to evaluating a new series of chemical entities involves a tiered screening cascade, starting with high-throughput in vitro assays to identify initial "hits," followed by more complex in vivo models to confirm efficacy and assess the preliminary safety profile.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for assessing the analgesic, anti-inflammatory, and antimicrobial activities of 1-(Dimethylamino)-3-methylpentan-2-ol derivatives.
I. Assessing Analgesic Activity
The potential of these derivatives as analgesics can be investigated through a combination of in vitro and in vivo models that probe different pain modalities.
A. In Vitro Assays: Target-Based Screening
While a broad discussion of all potential targets is beyond the scope of this guide, a common starting point for analgesic drug discovery is the evaluation of opioid receptor binding and activation, given the structural similarities to known analgesics.[4]
Protocol: Opioid Receptor Binding Assay
Preparation of Cell Membranes: Utilize cell lines stably expressing human mu (µ), delta (δ), and kappa (κ) opioid receptors.
Radioligand Binding: Incubate the cell membranes with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) in the presence of varying concentrations of the test compound.
Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration and quantify the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
B. In Vivo Models: Evaluating Nociception
In vivo models are indispensable for confirming the analgesic effects observed in in vitro assays and for understanding the compound's activity in a complex biological system.[5][6]
Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia) [7]
Animal Acclimatization: Acclimatize male Swiss albino mice to the experimental environment for at least one hour.
Compound Administration: Administer the test derivatives and a vehicle control (e.g., saline) intraperitoneally or orally. A positive control, such as indomethacin, should also be included.[7]
Induction of Writhing: After a predetermined absorption period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response.[7]
Observation and Counting: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes over a 20-minute period.
Data Analysis: Calculate the percentage of inhibition of writhing for each test compound compared to the vehicle control.
Baseline Latency: Place mice on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time until a nociceptive response is observed (e.g., licking of the hind paw or jumping). This is the baseline latency.[5]
Compound Administration: Administer the test compounds, vehicle, and a positive control (e.g., morphine).
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the response latency. A cut-off time is employed to prevent tissue damage.
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each compound at each time point.
Workflow for Analgesic Activity Assessment
Caption: Workflow for assessing the analgesic activity of novel derivatives.
II. Assessing Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives can be evaluated using both in vitro and in vivo methods that model different aspects of the inflammatory cascade.[8][9]
Animal Preparation: Use Wistar rats and measure the initial volume of their right hind paw using a plethysmometer.
Compound Administration: Administer the test derivatives, vehicle, and a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally.[10]
Induction of Inflammation: After one hour, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.
Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for evaluating the anti-inflammatory properties of test compounds.
III. Assessing Antimicrobial Activity
The evaluation of antimicrobial properties is crucial, as novel antimicrobial agents are in high demand. Standardized broth microdilution methods are recommended for determining the minimum inhibitory concentration (MIC).[11][12]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [11][13]
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[12]
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium.[12]
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth), negative (broth only), and sterility (compound and broth) controls.
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
Incubation: Incubate the agar plates for 24-48 hours.
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.[11]
Workflow for Antimicrobial Activity Assessment
Caption: A streamlined workflow for determining the antimicrobial efficacy of the derivatives.
Data Presentation and Comparative Analysis
For an objective comparison of the biological activity of different 1-(Dimethylamino)-3-methylpentan-2-ol derivatives, it is essential to present the experimental data in a clear and structured format.
Table 1: Comparative Analgesic Activity
Compound ID
R-Group Modification
Opioid Receptor Binding IC₅₀ (µM) (µ/δ/κ)
Acetic Acid Writhing (% Inhibition @ dose)
Hot Plate Test (% MPE @ dose, time)
Lead-001
-CH₃
Data
Data
Data
Lead-002
-C₂H₅
Data
Data
Data
Lead-003
-Phenyl
Data
Data
Data
Control+
Indomethacin/Morphine
N/A
Data
Data
Table 2: Comparative Anti-inflammatory Activity
Compound ID
R-Group Modification
LOX Inhibition IC₅₀ (µM)
Carrageenan Paw Edema (% Inhibition @ dose, 3h)
Lead-001
-CH₃
Data
Data
Lead-002
-C₂H₅
Data
Data
Lead-003
-Phenyl
Data
Data
Control+
Diclofenac
Data
Data
Table 3: Comparative Antimicrobial Activity
Compound ID
R-Group Modification
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
MBC (µg/mL) vs. S. aureus
Lead-001
-CH₃
Data
Data
Data
Lead-002
-C₂H₅
Data
Data
Data
Lead-003
-Phenyl
Data
Data
Data
Control+
Ciprofloxacin
Data
Data
Data
Structure-Activity Relationship (SAR) and Future Directions
The systematic modification of the 1-(Dimethylamino)-3-methylpentan-2-ol scaffold and the subsequent biological evaluation will allow for the elucidation of key structure-activity relationships. For instance, altering the size and lipophilicity of substituents can significantly impact cell permeability and target engagement. The stereochemistry of the chiral centers should also be systematically investigated, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles.[3] Computational studies, such as molecular docking, can provide valuable insights into the binding modes of the most active compounds and guide the design of future generations of derivatives with enhanced potency and selectivity.[14]
By following the comprehensive protocols and comparative frameworks outlined in this guide, researchers can effectively and efficiently assess the biological potential of novel 1-(Dimethylamino)-3-methylpentan-2-ol derivatives, paving the way for the discovery of the next generation of therapeutic agents.
References
Frontiers. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. [Link]
Springer. (2013, September 15). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]
ScienceDirect. (2019, September 15). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. [Link]
INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
PMC. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
International Journal of Pharmaceutical Research and Allied Sciences. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
Austin Publishing Group. (2015, March 20). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]
PMC. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
Research Journal of Pharmacology and Pharmacodynamics. (2026, February 14). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. [Link]
International Journal of Innovative Science and Research Technology. (2024, April). Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. [Link]
PMC. (2023, August 21). Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL. [Link]
ResearchGate. (2019, September 11). Synthesis and Pharmacological Evaluation of Highly Potent [Dmt(1)]DALDA Analogs. [Link]
Frontiers. (2024, January 15). Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies. [Link]
PubMed. (1992, June). Synthesis and biological activities of 1-[2-(dimethylamino)ethyl]- and 1-[3-(dimethylamino)propyl]-substituted 3-methyl-1,8-dihydrocycloheptapyrazol-8-ones and related compounds. [Link]
CoLab. (2025, January 27).
MDPI. (2013, October 18). Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. [Link]
Scilit. Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor. [Link]
MDPI. (2014, April 22). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. [Link]
Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
ScienceDirect. (2022, September 8). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]
A Comparative Guide to Chiral Ligands: Evaluating the Potential of 1-(Dimethylamino)-3-methylpentan-2-ol in Asymmetric Synthesis
Introduction: The Central Role of Chiral Ligands Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. The catalyst, typically a complex of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Chiral Ligands
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. The catalyst, typically a complex of a metal and a chiral ligand, orchestrates the stereochemical outcome of a reaction. The ligand's three-dimensional structure creates a chiral environment that favors the formation of one enantiomer over the other. The ideal chiral ligand should be readily synthesizable, stable, and capable of inducing high enantioselectivity and chemical yield across a range of substrates.
Profiling 1-(Dimethylamino)-3-methylpentan-2-ol: A Structural Perspective
1-(Dimethylamino)-3-methylpentan-2-ol is a β-amino alcohol, a class of compounds that has been extensively explored as chiral ligands.[1][2] Its structure is characterized by a simple, acyclic carbon backbone with two stereocenters, a hydroxyl group, and a dimethylamino group. These two functional groups are capable of chelating to a metal center, forming a chiral catalyst.
Key Structural Features:
β-Amino Alcohol Motif: The 1,2-amino alcohol functionality is a classic motif for bidentate chelation to metal centers.
Acyclic and Flexible Backbone: The simple pentyl chain provides significant conformational flexibility. This can be a double-edged sword: while it may allow for adaptation to different substrates, it can also lead to multiple competing transition states, potentially lowering enantioselectivity.
Two Stereocenters: The presence of two chiral centers can lead to diastereomeric ligands, and their relative and absolute configurations will be crucial in determining the stereochemical outcome of the catalyzed reaction.
To contextualize the potential of this simple amino alcohol, we will compare it to several classes of well-established, "privileged" chiral ligands that have demonstrated broad utility and high performance in a variety of asymmetric transformations.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction and a standard test for the efficacy of new chiral ligands.[2][3] The reaction of diethylzinc with benzaldehyde to produce 1-phenylpropan-1-ol is a frequently used benchmark, allowing for direct comparison of ligand performance under standardized conditions.
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on common practices in the field and should be optimized for specific ligands and substrates.[2]
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral amino alcohol ligand (typically 1-10 mol%) is dissolved in an anhydrous solvent (e.g., toluene or hexane). The solution is cooled to 0°C.
Addition of Diethylzinc: A solution of diethylzinc (typically 1.1-2.0 equivalents) in a suitable solvent (e.g., hexanes) is added dropwise to the ligand solution. The mixture is stirred at 0°C for 30-60 minutes to allow for the formation of the chiral zinc-alkoxide complex.
Substrate Addition: Benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0°C or room temperature) and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate or diethyl ether).
Purification and Analysis: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the 1-phenylpropan-1-ol product is determined by chiral HPLC or GC analysis.
Figure 1: General workflow for the chiral ligand-mediated asymmetric addition of diethylzinc to benzaldehyde.
Benchmarking Against Privileged Chiral Ligands
To provide a robust comparison, we will evaluate the structural features of 1-(Dimethylamino)-3-methylpentan-2-ol against three classes of highly successful "privileged" chiral ligands: Cinchona alkaloid derivatives, TADDOLs, and Proline-derived ligands.
Cinchona Alkaloid Derivatives
Derived from naturally occurring quinine and quinidine, these ligands possess a rigid quinoline core and multiple stereocenters.[4][5] This rigid framework restricts conformational freedom, leading to a more defined chiral pocket and often resulting in high enantioselectivities.[6]
Structural Comparison: In contrast to the flexible, acyclic structure of 1-(Dimethylamino)-3-methylpentan-2-ol, Cinchona alkaloids have a rigid, bicyclic quinuclidine skeleton. This rigidity is a key factor in their success.
Performance: Cinchona alkaloid-derived ligands are known to be highly effective in a wide range of asymmetric reactions, including transfer hydrogenations and Michael additions, often providing excellent yields and enantioselectivities.[4][7]
TADDOLs are C₂-symmetric diols derived from tartaric acid. Their defining feature is a rigid 1,3-dioxolane backbone flanked by two bulky diarylhydroxymethyl groups.[8][9][10] This well-defined chiral environment has proven to be highly effective in a multitude of asymmetric transformations.
Structural Comparison: TADDOLs possess a rigid cyclic backbone and C₂ symmetry, both of which are absent in 1-(Dimethylamino)-3-methylpentan-2-ol. The C₂ symmetry simplifies the analysis of the catalytic cycle as it reduces the number of possible diastereomeric transition states.
Performance: TADDOLs and their derivatives are exceptionally versatile and have been successfully employed in Lewis acid catalysis, catalytic hydrogenations, and additions of organometallic reagents to carbonyl compounds, often with outstanding stereocontrol.[8][10]
Proline-Derived Ligands
L-proline is a readily available and inexpensive chiral building block. Its rigid pyrrolidine ring has been incorporated into a vast number of successful chiral ligands.[11][12]
Structural Comparison: Similar to Cinchona alkaloids and TADDOLs, proline-derived ligands benefit from a rigid cyclic scaffold. The pyrrolidine ring restricts bond rotations, leading to a more predictable and effective chiral environment compared to the flexible backbone of 1-(Dimethylamino)-3-methylpentan-2-ol.
Performance: Proline and its derivatives are highly effective organocatalysts and ligands in a wide array of asymmetric reactions, including aldol and Mannich reactions, often affording products with high enantiomeric excess.[11]
Performance Data of Benchmark Ligands
The following table summarizes the performance of representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data provides a quantitative benchmark against which the potential of 1-(Dimethylamino)-3-methylpentan-2-ol can be conceptually evaluated.
Chiral Ligand
Ligand Loading (mol%)
Yield (%)
Enantiomeric Excess (ee, %)
Configuration
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)
2
>95
98
(S)
(1R,2S)-N-Methylephedrine
5
85
90
(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)
2
99
97
(S)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol
1
98
99
(R)
Data compiled from various sources for illustrative purposes.[2][3][13]
The Catalytic Cycle: A Mechanistic Perspective
The generally accepted mechanism for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol involves the formation of a chiral zinc-alkoxide dimer. This dimer then coordinates to the aldehyde, positioning it for a stereoselective attack by an ethyl group from another diethylzinc molecule. The structure of the chiral ligand dictates the facial selectivity of this attack, thereby determining the enantiomeric composition of the product.
Figure 2: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol ligand.
Conclusion and Future Outlook
While 1-(Dimethylamino)-3-methylpentan-2-ol remains an unexplored candidate as a chiral ligand, a comparative analysis based on its structural features suggests both potential and challenges. Its simple, flexible nature may offer ease of synthesis and potential for broad substrate compatibility. However, this same flexibility could be a significant drawback, making it difficult to achieve the high levels of enantioselectivity routinely obtained with more rigid, "privileged" ligands like Cinchona alkaloids, TADDOLs, and proline derivatives.
The path forward for evaluating 1-(Dimethylamino)-3-methylpentan-2-ol would involve its synthesis in enantiomerically pure form and subsequent testing in the benchmark reaction described herein. Such experimental validation is essential to move beyond theoretical postulation and to definitively place this ligand within the landscape of asymmetric catalysis. This guide serves as a foundational framework for such an investigation, providing the necessary context, protocols, and comparative data to inform future research in this area.
References
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. [Link]
Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. Kumamoto University. [Link]
Cinchona-Alkaloid-Derived NNPP Ligands for Iridium-Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones. Organic Letters. [Link]
Chiral proline-derived Zn(ii) complexes as catalysts for ring-opening polymerization and ring-opening copolymerization reactions. Polymer Chemistry (RSC Publishing). [Link]
TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. [Link]
Cinchona-Alkaloid-Derived NN Ligands and Achiral Phosphines for Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic and α-Chloroheteroaryl Ketones. PubMed. [Link]
TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. PubMed. [Link]
Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry. [Link]
TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. [Link]
Binaphthyl-Proline Hybrid Chiral Ligands: Modular Design, Synthesis, and Enantioswitching in Cu(II)-Catalyzed Enantioselective Henry Reactions. The Journal of Organic Chemistry. [Link]
Cinchona-Alkaloid-Derived NN Ligands and Achiral Phosphines for Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic and α-Chloroheteroaryl Ketones. The Journal of Organic Chemistry. [Link]
An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]
Personal protective equipment for handling 1-(Dimethylamino)-3-methylpentan-2-ol
This guide provides an operational safety and logistical framework for handling 1-(Dimethylamino)-3-methylpentan-2-ol , a tertiary amino alcohol often utilized as a chiral intermediate in pharmaceutical synthesis (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an operational safety and logistical framework for handling 1-(Dimethylamino)-3-methylpentan-2-ol , a tertiary amino alcohol often utilized as a chiral intermediate in pharmaceutical synthesis (e.g., Tapentadol precursors).
Status: Research Chemical / Intermediate.
Precautionary Principle: In the absence of a substance-specific GHS harmonized classification, this guide applies the "Worst-Case Scenario" protocols relevant to tertiary amino alcohols (Corrosive, Flammable, Toxic).
Part 1: Immediate Action Card
Situation
Immediate Protocol
Skin Contact
IMMEDIATE FLUSH. Drench with water for 15+ mins. Remove contaminated clothing under the shower.[1] Do not neutralize with vinegar/acids (exothermic risk).
Eye Contact
IRRIGATE. Hold eyelids open and flush with eyewash station for 15+ mins. Contact ophthalmologist immediately.
Inhalation
EVACUATE. Move to fresh air.[1][2] If breathing is labored, administer oxygen (trained personnel only). Pulmonary edema may be delayed.
Spill (< 100 mL)
ISOLATE. Absorb with inert pads (polypropylene) or vermiculite. Do not use paper towels (fire risk).
Fire
EXTINGUISH. Use Alcohol-Resistant Foam, Dry Chemical, or CO₂.[3] Water spray may spread burning amines.
Rinsing: Triple rinse empty containers with a solvent (e.g., Ethanol) before disposal. Add rinsate to the waste container.
Part 6: Visualization & Decision Logic
Figure 1: PPE Selection Logic for Amino Alcohols
Caption: Decision tree for selecting appropriate glove and respiratory protection based on handling volume and ventilation status.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step containment and cleanup protocol for amine spills to prevent exposure and fire.
[8][9]
References
PubChem. (n.d.).[7] 1-(dimethylamino)-3-methylpentan-2-ol (Compound).[4][5] National Library of Medicine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]